3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide
Description
This compound is a propanamide derivative featuring a 2-hydroxy-2-methylpropanamide backbone with a 4-chlorophenylsulfanyl group at the 3-position. The N-substituent is a 2,4-dichloro-5-(2-methoxyethoxy)phenyl moiety. The sulfanyl (thioether) linkage and chloro substituents contribute to its unique electronic and steric properties. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the sulfanyl group may interact with cysteine residues or hydrophobic pockets .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3NO4S/c1-19(25,11-28-13-5-3-12(20)4-6-13)18(24)23-16-10-17(27-8-7-26-2)15(22)9-14(16)21/h3-6,9-10,25H,7-8,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCXIHFJAGIQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2Cl)Cl)OCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated precursor under basic conditions to form the chlorophenyl sulfanyl intermediate.
Coupling with Dichlorophenyl Methoxyethoxy Precursor: The intermediate is then coupled with a dichlorophenyl methoxyethoxy precursor using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydroxylation and Amidation: The final steps involve hydroxylation and amidation reactions to introduce the hydroxy and amide functionalities, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfanyl/Sulfonyl Modifications
Compound A: 3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide (CAS: Not specified)
- Key Differences :
- Sulfonyl vs. Sulfanyl : The sulfonyl group (SO₂) is more electron-withdrawing than sulfanyl (S–), altering electronic distribution and hydrogen-bonding capacity.
- Halogen Substitution : Bromine (Br) replaces chlorine (Cl) on the phenyl ring, increasing molecular weight (79.9 vs. 35.45 g/mol) and polarizability, which may enhance halogen bonding interactions.
- Implications : Sulfonyl groups improve metabolic stability but may reduce membrane permeability. Bromine substitution could modify target affinity due to larger van der Waals radius .
Compound B : N-(2-(4-Chlorophenyl)ethyl)-3-[(2-methylphenyl)methylsulfonyl]propanamide
- Key Differences :
- Backbone : Acetamide (vs. propanamide) with a shorter carbon chain.
- Substituents : Lacks the 2-hydroxy-2-methyl group and 2-methoxyethoxy moiety.
- Shorter backbone may decrease steric hindrance .
Triazole-Based Analogues
Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS: 499101-52-9)
- Key Differences :
- Core Structure : 1,2,4-Triazole ring replaces the propanamide backbone.
- Substituents : Methoxyphenyl and methylphenyl groups introduce distinct electronic profiles.
- Implications : The triazole ring may engage in π-π stacking or coordinate metals, offering different binding modes compared to the propanamide scaffold .
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS: 477332-63-1)
- Key Differences: Fluorine Substitution: Difluorophenyl group increases electronegativity and metabolic stability.
- Implications : Fluorine’s electronegativity may strengthen dipole interactions with targets, while methyl groups optimize lipophilicity .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | ~550 | ~450 |
| LogP | ~3.5 (predicted) | ~2.8 | ~4.0 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
- Analysis :
- The target compound’s 2-methoxyethoxy group balances hydrophilicity (LogP ~3.5) better than Compound A’s sulfonyl group (lower LogP).
- Compound C’s higher LogP (~4.0) suggests superior membrane permeability but possible solubility challenges.
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases such as Alzheimer's.
- Antibacterial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to the presence of the sulfonyl group which enhances membrane permeability and disrupts bacterial cell function.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated through various assays. The results indicate:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Against other strains such as Escherichia coli and Staphylococcus aureus.
Enzyme Inhibition
The compound's role as an enzyme inhibitor has been quantified in several studies:
- Acetylcholinesterase Inhibition : IC50 values indicate effective inhibition, making it a candidate for further research in neuropharmacology.
- Urease Inhibition : Demonstrated strong inhibitory effects, suggesting potential applications in treating infections caused by urease-producing bacteria.
Case Studies
- Study on Antibacterial Efficacy : A study published in 2020 evaluated the antibacterial properties of various derivatives of similar compounds. The results indicated that modifications in the chemical structure significantly impacted antibacterial activity, with some derivatives showing enhanced efficacy against resistant strains .
- Neuroprotective Effects : Research conducted on related compounds showed that structural modifications could lead to increased neuroprotective effects through AChE inhibition, highlighting the potential of this compound in treating neurodegenerative disorders .
Data Tables
| Biological Activity | Test Organism | Result |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Acetylcholinesterase Inhibition | Human AChE | IC50 < 50 μM |
| Urease Inhibition | Urease-producing bacteria | Strong Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
